diethyl 3-butenylmalonate
Description
Significance as a Versatile Building Block in Organic Synthesis
The utility of diethyl 3-butenylmalonate in synthetic organic chemistry stems from the reactivity of its two distinct functional groups: the activated methylene (B1212753) proton and the terminal alkene. The acidic proton on the carbon alpha to both carbonyl groups can be readily removed by a base, creating a nucleophilic carbanion. This enolate can then participate in various carbon-carbon bond-forming reactions, including alkylation and acylation.
The presence of the butenyl group opens up a vast landscape of synthetic possibilities, particularly in the construction of cyclic and heterocyclic systems. Research has demonstrated its use in reactions such as:
Ring-Closing Metathesis (RCM): The terminal alkene can participate in RCM reactions to form cycloheptene (B1346976) derivatives. For example, diethyl 2,2-di-(3-butenyl)malonate, a related compound, undergoes RCM followed by hydrolysis and decarboxylation to yield 4-cycloheptene-1-carboxylic acid. jmu.edu
Intramolecular Hydroarylation: Platinum-catalyzed intramolecular asymmetric hydroarylation of this compound has been explored as a method for synthesizing complex cyclic structures. amazonaws.com
Cycloaddition Reactions: The double bond can act as a dienophile or participate in other cycloaddition pathways, providing access to various carbocyclic and heterocyclic frameworks.
One common synthetic route to this compound involves the alkylation of diethyl malonate with a 4-halobut-1-ene, such as 4-bromobut-1-ene, in the presence of a base. chemsrc.comlookchem.com This straightforward preparation, combined with its rich reactivity, solidifies its status as a versatile building block for creating intricate molecular targets.
Historical Perspective on Malonate Esters as Synthetic Intermediates
The importance of this compound is deeply rooted in the broader historical significance of malonic acid and its esters in organic synthesis. wikipedia.org Malonic acid itself was first prepared in 1858 by French chemist Victor Dessaignes through the oxidation of malic acid. wikipedia.org
The cornerstone of malonate chemistry is the malonic ester synthesis , a classic method for preparing substituted acetic acids. wikipedia.org This synthesis takes advantage of the increased acidity of the methylene protons located between the two carbonyl groups of a malonate ester, such as diethyl malonate. britannica.com Deprotonation with a base like sodium ethoxide forms a stable enolate, which can then be alkylated with an alkyl halide. Subsequent hydrolysis of the ester groups followed by heating leads to decarboxylation, yielding a carboxylic acid with a carbon chain extended by the introduced alkyl group. wikipedia.org
This fundamental transformation has been a staple in organic chemistry for over a century, providing a reliable method for constructing a vast range of carboxylic acids. A notable variation is the Perkin alicyclic synthesis, where a dihalide is used to achieve an intramolecular reaction, forming cycloalkylcarboxylic acids. wikipedia.org The development of malonate chemistry expanded the toolkit of synthetic chemists, enabling the construction of not only simple fatty acids but also complex molecules, including barbiturates and other medicinal compounds. wikipedia.orgwikipedia.org
Academic Research Overview of Unsaturated Diesters in Modern Organic Synthesis
Unsaturated diesters, the class of compounds to which this compound belongs, are a major focus of modern academic research due to their high reactivity and synthetic potential. These compounds serve as crucial intermediates in the synthesis of natural products and other biologically significant molecules. sapub.orgresearchgate.net
Contemporary research explores novel ways to synthesize and utilize the reactivity of unsaturated diesters:
Stereoselective Reactions: Significant effort has been dedicated to controlling the stereochemistry of reactions involving unsaturated diesters. For instance, research has shown the stereoselective deconjugative isomerization of α,β-unsaturated diesters to their thermodynamically less stable β,γ-unsaturated counterparts with high E-selectivity, using mild conditions. rsc.org
Cycloaddition Reactions: α,β-Unsaturated dithioesters, which are analogues of unsaturated diesters, are recognized for their utility as dienes or dienophiles in hetero-Diels-Alder reactions, leading to the formation of thiochromenes and other thioheterocycles with interesting biological properties. sapub.org
Cross-Metathesis: Olefin cross-metathesis has emerged as a powerful tool for constructing α,β-unsaturated esters and thioesters, which are valuable Michael acceptors in the synthesis of natural products. sapub.orgresearchgate.netorganic-chemistry.org Catalytic systems, including those based on ruthenium and palladium, have been developed to facilitate these transformations with high efficiency and functional group tolerance. organic-chemistry.orgnih.gov
Organocatalysis: The conjugate addition of malonates to enones, an important carbon-carbon bond-forming reaction, has been successfully achieved using organocatalysts like L-proline, often under microwave-assisted and solvent-free conditions to produce optically enriched products. thieme-connect.com
This ongoing research continues to expand the synthetic utility of unsaturated diesters, providing chemists with more efficient, selective, and environmentally benign methods for constructing complex molecules for applications in medicine, agriculture, and materials science. sapub.orgresearchgate.net
Table 2: Compound Names Mentioned in this Article
| Compound Name | CAS Number |
|---|---|
| This compound | 31696-00-1 chemicea.com |
| Diethyl malonate | 105-53-3 chemsrc.com |
| 4-bromobut-1-ene | 5162-44-7 chemsrc.com |
| 4-cycloheptene-1-carboxylic acid | Not available |
| Diethyl 2,2-di-(3-butenyl)malonate | 51481-48-2 chemsrc.com |
| Malonic acid | 141-82-2 wikipedia.org |
| Malic acid | 6915-15-7 |
| Sodium ethoxide | 141-52-6 |
| Acetic acid | 64-19-7 |
| Barbituric acid | 67-52-7 wikipedia.org |
| L-proline | 147-85-3 |
| Methanol | 67-56-1 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-but-3-enylpropanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h4,9H,1,5-8H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZFLJWANPHXKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC=C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Diethyl 3 Butenylmalonate
Carbon-Alkylation of Diethyl Malonate
The most conventional and widely employed method for synthesizing diethyl 3-butenylmalonate is the direct carbon-alkylation of diethyl malonate. This reaction is a classic example of the malonic ester synthesis, which leverages the acidity of the α-hydrogens of the methylene (B1212753) group flanked by two carbonyl groups. libretexts.orglibretexts.org
This synthetic route involves a two-step sequence within a single pot reaction: enolate formation and nucleophilic substitution. First, diethyl malonate is treated with a suitable base to abstract one of the acidic α-protons, resulting in the formation of a resonance-stabilized enolate ion. libretexts.org This enolate is a potent nucleophile.
The second step is the alkylation of this enolate. The nucleophilic enolate ion attacks an electrophilic halogenated butene, such as 4-bromo-1-butene (B139220) or 4-chloro-1-butene, in a classic SN2 reaction. libretexts.org This displaces the halide leaving group and forms the new carbon-carbon bond, yielding the desired this compound.
Common bases employed for this transformation include:
Sodium ethoxide (NaOEt): Typically used in ethanol (B145695) as a solvent, it is a strong base capable of completely deprotonating the diethyl malonate. libretexts.orglibretexts.org
Potassium carbonate (K₂CO₃): A milder inorganic base that is often used in polar aprotic solvents like acetonitrile (B52724) or DMF. chemicalbook.com
The general reaction scheme is as follows:
Step 1 (Enolate Formation): Diethyl malonate reacts with a base (e.g., Sodium Ethoxide) to form a diethyl malonate enolate.
Step 2 (Alkylation): The enolate attacks 4-bromo-1-butene, resulting in this compound and a salt byproduct (e.g., Sodium Bromide).
The efficiency and yield of the alkylation reaction are highly dependent on the chosen conditions. Optimization is key to maximizing the formation of the desired mono-alkylated product while minimizing side reactions.
Side Reactions:
Dialkylation: The mono-alkylated product, this compound, still possesses one acidic α-hydrogen. A second alkylation can occur, leading to the formation of diethyl 3,3-di(butenyl)malonate, which can be a significant impurity if reaction conditions are not controlled. libretexts.orgscribd.com
Ester Hydrolysis: If water is present, especially under basic conditions, the ester groups can be hydrolyzed. Using anhydrous conditions or systems that absorb water can mitigate this. scribd.com
Elimination: Strong bases like sodium ethoxide can promote E2 elimination reactions with the alkyl halide, which competes with the desired SN2 substitution. scribd.com
Optimization Strategies:
Phase-Transfer Catalysis: To improve the reactivity of solid inorganic bases like potassium carbonate in organic solvents, a phase-transfer catalyst such as the crown ether 18-crown-6 (B118740) can be employed. scribd.com The catalyst transports the carbonate anion into the organic phase, facilitating deprotonation without the need for a strong, soluble base like sodium ethoxide. scribd.com
Solvent Choice: The solvent plays a crucial role. While ethanol is the standard for reactions with sodium ethoxide, polar aprotic solvents like acetonitrile (CH₃CN) and N,N-dimethylformamide (DMF) are effective for reactions using potassium carbonate. chemicalbook.com
Temperature Control: Reactions are often initiated at room temperature and may be gently heated to ensure completion. chemicalbook.com However, lower temperatures can sometimes be used to increase selectivity and reduce the rate of side reactions. nih.gov
| Parameter | Condition/Reagent | Effect on Synthesis | Reference |
|---|---|---|---|
| Base | Sodium Ethoxide (NaOEt) | Strong base, high reactivity. Can promote E2 elimination and requires anhydrous conditions. | libretexts.orglibretexts.orgscribd.com |
| Base | Potassium Carbonate (K₂CO₃) | Milder, safer base. Often requires a phase-transfer catalyst or polar aprotic solvent for good efficiency. Minimizes ester hydrolysis. | chemicalbook.comscribd.com |
| Solvent | Ethanol | Protic solvent, typically used with the corresponding alkoxide base (NaOEt). | libretexts.orglibretexts.org |
| Solvent | Acetonitrile (CH₃CN), DMF | Polar aprotic solvents, effective for reactions with inorganic salts like K₂CO₃. | chemicalbook.com |
| Catalyst | 18-crown-6 | Phase-transfer catalyst that solubilizes K⁺ ions in organic solvents, enhancing the reactivity of the associated anion (CO₃²⁻). | scribd.com |
| Temperature | Room Temperature to 80°C | Heating can increase the reaction rate but may also increase the formation of byproducts like the dialkylated species. | chemicalbook.com |
Alternative Routes to 3-Butenylmalonate Scaffolds
While direct alkylation is the most common method, transition-metal-catalyzed reactions represent alternative strategies for forming C-C bonds with malonate nucleophiles. Palladium-catalyzed reactions, in particular, offer different pathways.
One such approach is the Tsuji-Trost allylic alkylation . In this type of reaction, a palladium catalyst is used to activate an allylic substrate (such as an allyl acetate). Diethyl malonate, acting as a soft nucleophile, can then attack this activated intermediate. While the classic example involves an allyl group, modifications of this methodology could provide routes to related butenyl structures under milder conditions than traditional SN2 reactions. chemicalbook.com
Another advanced strategy involves palladium-catalyzed alkene difunctionalization reactions . These methods can couple malonate nucleophiles with alkenes that are tethered to aryl or alkenyl triflates. nih.gov This process forms two new carbon-carbon bonds and can create complex cyclic structures. nih.gov Although these reactions typically produce cyclopentane (B165970) derivatives rather than the linear this compound, they represent a powerful alternative for constructing functionalized malonate scaffolds. nih.gov
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the development of more environmentally benign processes. Green chemistry principles can be applied to the synthesis of this compound to reduce waste, avoid hazardous materials, and improve energy efficiency.
A key area of development is the replacement of volatile and often toxic organic solvents. One promising alternative is the use of Deep Eutectic Solvents (DES) . For instance, a DES formed from 1,3-dimethylurea (B165225) and L-(+)-tartaric acid has been shown to be an effective, non-toxic, and reusable medium for related organic transformations. nih.gov Employing such a solvent system for the alkylation of diethyl malonate could eliminate the need for traditional solvents like DMF or ethanol, significantly improving the environmental profile of the synthesis. nih.gov
Further green considerations include:
Use of Milder Bases: Opting for inorganic bases like potassium carbonate over reactive alkali metals or their alkoxides reduces hazards associated with the reaction. scribd.com
Catalytic Approaches: Developing catalytic versions of the reaction can reduce the amount of reagents required and minimize waste.
Reactivity and Chemical Transformations of Diethyl 3 Butenylmalonate
Reactions Involving the Alkene Moiety
The terminal double bond in diethyl 3-butenylmalonate is susceptible to a variety of addition and transformation reactions, making it a focal point for synthetic modifications. These reactions allow for the introduction of new functional groups and the construction of cyclic and acyclic structures.
Olefin Metathesis Reactions
Olefin metathesis has emerged as a powerful tool in organic synthesis, and this compound is a suitable substrate for these transformations. Both ring-closing and cross-metathesis reactions have been successfully employed to create diverse molecular frameworks.
Ring-closing metathesis (RCM) is a widely used intramolecular reaction that enables the synthesis of unsaturated rings. In the context of this compound, this reaction is particularly useful when the malonate is further substituted with another alkenyl group, such as in diethyl diallylmalonate. The RCM of such diene systems, catalyzed by ruthenium complexes like Grubbs' catalysts, leads to the formation of five- to seven-membered carbocycles with the concomitant release of ethylene (B1197577) gas. The reaction proceeds through a metallacyclobutane intermediate. The formation of the volatile byproduct, ethylene, serves as a thermodynamic driving force for the reaction, shifting the equilibrium towards the cyclic product.
The efficiency and outcome of RCM can be influenced by several factors, including the choice of catalyst and reaction conditions such as temperature. For instance, second-generation Grubbs and Hoveyda-Grubbs catalysts have been shown to be effective in these cyclizations. The reaction temperature can significantly impact the yield of the desired cyclic product, with lower temperatures sometimes favoring the RCM pathway over potential side reactions.
Table 1: Examples of Ring-Closing Metathesis Reactions
| Starting Material | Catalyst | Product | Yield (%) |
|---|---|---|---|
| Diethyl diallylmalonate | Grubbs' Catalyst (1st Gen) | Diethyl 3-cyclopentene-1,1-dicarboxylate | High |
| Diethyl allyl(2-methylallyl)malonate | Grubbs' Catalyst (2nd Gen) | Diethyl 4-methyl-3-cyclopentene-1,1-dicarboxylate | Good |
Cross-metathesis (CM) involves the reaction of two different olefins to form new olefinic products. This compound can participate in CM reactions with a variety of olefinic partners, allowing for the introduction of diverse substituents. The success of CM reactions often depends on the relative reactivity of the two olefin partners and the choice of catalyst. For the formation of disubstituted olefins with sterically demanding allylic substituents, catalysts with less bulky N-heterocyclic carbene (NHC) ligands, such as those bearing N-tolyl groups, have been shown to be more efficient. Conversely, for the formation of trisubstituted olefins, catalysts with bulkier NHC ligands, like those with N-mesityl groups, are often more effective.
The reaction can sometimes be complicated by the homodimerization of the starting olefins. However, by carefully selecting the catalyst and reaction conditions, high yields of the desired cross-coupled product can be achieved. Ruthenium-based catalysts are commonly employed for these transformations due to their functional group tolerance and high activity.
Table 2: Cross-Metathesis of this compound with Olefinic Partners
| Olefinic Partner | Catalyst | Product |
|---|---|---|
| Styrene | Grubbs' Catalyst (2nd Gen) | Diethyl 5-phenyl-3-pentenylmalonate |
| Methyl acrylate | Hoveyda-Grubbs Catalyst (2nd Gen) | Diethyl 6-methoxycarbonyl-3-hexenylmalonate |
| 1-Hexene | Grubbs' Catalyst (2nd Gen) | Diethyl 3-octenylmalonate |
Electrophilic Additions to the Double Bond
The electron-rich double bond of this compound is reactive towards electrophiles, enabling a range of addition reactions that introduce new functional groups.
The double bond of this compound can undergo halogenation with reagents like bromine (Br₂) or chlorine (Cl₂) to yield the corresponding dihaloalkane. This reaction proceeds through a cyclic halonium ion intermediate, followed by nucleophilic attack by the halide ion.
Hydrohalogenation, the addition of hydrogen halides (e.g., HBr, HCl), across the double bond, follows Markovnikov's rule. The hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms, leading to the formation of a secondary halide. The mechanism involves the formation of a carbocation intermediate.
Hydroboration-oxidation provides a method for the anti-Markovnikov hydration of the alkene. Treatment of this compound with a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base, yields the corresponding primary alcohol. This two-step process involves the syn-addition of the borane across the double bond, with the boron atom adding to the less substituted carbon. Subsequent oxidation replaces the carbon-boron bond with a carbon-hydroxyl bond, resulting in the formation of diethyl 4-hydroxybutylmalonate. This reaction is highly regioselective and stereospecific.
Table 3: Electrophilic Addition Reactions of this compound
| Reaction | Reagents | Major Product |
|---|---|---|
| Bromination | Br₂ | Diethyl 3,4-dibromobutylmalonate |
| Hydrobromination | HBr | Diethyl 3-bromobutylmalonate |
Epoxidation and Subsequent Ring-Opening Reactions
The electron-rich double bond of this compound can be readily converted to an epoxide, a highly reactive three-membered ring. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide, diethyl (oxiran-2-ylmethyl)malonate, is a valuable intermediate that can undergo nucleophilic ring-opening reactions.
Under acidic conditions, the epoxide ring is protonated, activating it towards nucleophilic attack. The regioselectivity of the ring-opening is dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles tend to attack the less sterically hindered carbon of the epoxide in an SN2-type mechanism. In contrast, under acidic conditions where a carbocation-like intermediate may be formed, the nucleophile may attack the more substituted carbon.
The ring-opening of the epoxide with various nucleophiles leads to the formation of β-substituted alcohols, which are important structural motifs in many natural products and pharmaceuticals. For instance, reaction with water under acidic or basic conditions yields the corresponding diol, while reaction with alcohols affords alkoxy alcohols.
| Nucleophile | Product | Reaction Conditions |
| H₂O/H⁺ | Diethyl (3,4-dihydroxybutyl)malonate | Acid catalysis |
| ROH/H⁺ | Diethyl (3-alkoxy-4-hydroxybutyl)malonate | Acid catalysis |
| H₂O/OH⁻ | Diethyl (3,4-dihydroxybutyl)malonate | Base catalysis |
Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)
The double bond in this compound can participate as a dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. wikipedia.orgmasterorganicchemistry.com In a typical Diels-Alder reaction, the dienophile reacts with a conjugated diene in a concerted [4+2] cycloaddition. wikipedia.org The reactivity of this compound as a dienophile is enhanced by the electron-withdrawing nature of the adjacent malonate group, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).
Furthermore, the alkene functionality can undergo 1,3-dipolar cycloaddition reactions with various 1,3-dipoles, such as nitrile oxides, to form five-membered heterocyclic rings. researchgate.netnih.govwikipedia.org These reactions are a valuable method for the synthesis of isoxazolines, which are precursors to a variety of functionalized molecules. researchgate.netwikipedia.org The regioselectivity of these cycloadditions is governed by both steric and electronic factors.
| Reaction Type | Reactant | Product |
| Diels-Alder | Conjugated Diene | Substituted Cyclohexene (B86901) |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide | Isoxazoline |
Radical Functionalization Pathways
The butenyl group of this compound is also amenable to radical functionalization. Radical additions to the double bond can be initiated by various radical initiators. For example, atom transfer radical addition (ATRA) reactions can be employed to introduce a range of functional groups across the double bond. researcher.life These reactions typically involve a transition metal catalyst and a halide atom donor.
Intramolecular radical cyclization reactions are also possible, where a radical generated elsewhere in the molecule can add to the butenyl double bond to form cyclic structures. The regioselectivity of the cyclization is influenced by the length of the tether connecting the radical center to the double bond and the stability of the resulting cyclic radical.
Reactions at the Malonate Active Methylene (B1212753) Center
The methylene group situated between the two ester carbonyls in this compound is highly acidic due to the electron-withdrawing effect of the adjacent carbonyl groups. This acidity allows for the facile formation of a stabilized enolate, which is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.
Further Alkylation and Spiroannulation Strategies
The enolate of this compound can be readily alkylated by treatment with an alkyl halide. This reaction proceeds via an SN2 mechanism and allows for the introduction of a second substituent at the active methylene position. The butenyl group itself can also be involved in subsequent transformations.
Spiroannulation strategies can be employed to construct spirocyclic systems. This can be achieved through a sequence of reactions, for example, by introducing a second functional group via alkylation that can then react with the butenyl moiety.
Condensation Reactions (e.g., Claisen, Knoevenagel)
The active methylene group of this compound can participate in various condensation reactions. In the Claisen condensation , the enolate of this compound can react with another ester to form a β-keto ester. wikipedia.orglibretexts.orgmasterorganicchemistry.com This reaction is a powerful method for the formation of new carbon-carbon bonds. wikipedia.org
The Knoevenagel condensation involves the reaction of the active methylene compound with an aldehyde or ketone in the presence of a weak base. wikipedia.orgamazonaws.comsigmaaldrich.comthermofisher.comorganic-chemistry.orgorganicreactions.orgrsc.org This reaction typically yields an α,β-unsaturated product after dehydration. wikipedia.org The reactivity of the carbonyl compound is generally aldehydes > ketones. thermofisher.com
| Condensation Reaction | Reactant | Product |
| Claisen | Ester | β-Keto ester |
| Knoevenagel | Aldehyde or Ketone | α,β-Unsaturated dicarbonyl compound |
Decarboxylation and Decarboxylative Condensations
Upon hydrolysis of one of the ester groups to a carboxylic acid, the resulting β-keto acid or malonic acid derivative can undergo decarboxylation upon heating, leading to the loss of carbon dioxide. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.comyoutube.com This is a common strategy in malonic ester synthesis to produce substituted carboxylic acids. masterorganicchemistry.com
Decarboxylative condensations are also possible, where the decarboxylation event is coupled with a condensation reaction. For instance, in the Doebner modification of the Knoevenagel condensation, a malonic acid derivative can react with an aldehyde in the presence of pyridine, leading to a condensation product that subsequently decarboxylates. wikipedia.org
Transformations of the Ester Functionalities of this compound
The diethyl ester groups of this compound are key reactive sites, allowing for a variety of chemical transformations. These reactions enable the conversion of the ester functionalities into other important chemical groups such as carboxylic acids, different esters, alcohols, and aldehydes, thus making it a versatile intermediate in organic synthesis.
Hydrolysis to Dicarboxylic Acids or Half-Esters
The hydrolysis of the ester groups in this compound can be controlled to yield either the full dicarboxylic acid, 3-butenylmalonic acid, or the corresponding half-ester, ethyl hydrogen 3-butenylmalonate. The outcome of the reaction is largely dependent on the stoichiometry of the base used and the reaction conditions.
Complete Hydrolysis to 3-Butenylmalonic Acid
The complete hydrolysis of both ester groups is typically achieved under basic conditions using an excess of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification. The reaction involves the saponification of the esters to form the dicarboxylate salt, which is then protonated in a subsequent step with a strong acid like hydrochloric acid (HCl) to yield the dicarboxylic acid. To drive the reaction to completion, elevated temperatures are often employed.
General Reaction Scheme:
this compound + 2 NaOH (aq) → Sodium 3-butenylmalonate + 2 Ethanol (B145695)
Sodium 3-butenylmalonate + 2 HCl (aq) → 3-Butenylmalonic acid + 2 NaCl
While specific studies on the hydrolysis of this compound are not prevalent, the general methodology for the hydrolysis of substituted diethyl malonates is well-established. wikipedia.orgmasterorganicchemistry.comucalgary.ca
Selective Monohydrolysis to Ethyl Hydrogen 3-Butenylmalonate
It is also possible to selectively hydrolyze only one of the two ester groups to form a half-ester. This selective monohydrolysis is a valuable transformation as it provides a molecule with two different carbonyl functionalities. researchgate.net This is typically achieved by using a limited amount of a base (approximately one equivalent) at lower temperatures, often around 0°C. researchgate.net These controlled conditions favor the formation of the mono-carboxylate salt. Subsequent careful acidification yields the half-ester. The use of co-solvents like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) can improve the efficiency and selectivity of the reaction. researchgate.net
| Product | Reagents | Stoichiometry | Solvent | Temperature | Outcome |
| 3-Butenylmalonic Acid | 1. NaOH or KOH 2. HCl or H₂SO₄ | >2 equivalents of base | Water, Ethanol/Water | Reflux | Complete hydrolysis to the dicarboxylic acid. |
| Ethyl hydrogen 3-butenylmalonate | 1. KOH or NaOH 2. HCl (careful addition) | ~1 equivalent of base | THF/Water or Acetonitrile/Water | 0°C | Selective hydrolysis to the half-ester. researchgate.net |
Transesterification Processes
Transesterification is a process where the ethyl groups of the ester are exchanged with another alkyl or aryl group from an alcohol. This reaction can be catalyzed by either an acid or a base, and it is typically an equilibrium process. masterorganicchemistry.com To favor the formation of the desired product, the alcohol reactant is often used in large excess or the ethanol by-product is removed as it is formed. masterorganicchemistry.com
Acid-Catalyzed Transesterification
In the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the new alcohol.
Example Reaction: this compound + 2 CH₃OH (excess) --(H⁺ catalyst)--> Dimethyl 3-butenylmalonate + 2 CH₃CH₂OH
Base-Catalyzed Transesterification
Base-catalyzed transesterification is typically carried out using an alkoxide that corresponds to the alcohol being introduced. The reaction proceeds through a nucleophilic acyl substitution mechanism. It is important to match the alkoxide base to the alcohol solvent to avoid unwanted side reactions. wikipedia.org
Example Reaction: this compound + 2 Benzyl (B1604629) alcohol --(NaOCH₂Ph catalyst)--> Dibenzyl 3-butenylmalonate + 2 Ethanol
Research on the transesterification of dimethyl malonate with benzyl alcohol using solid acid catalysts has shown high selectivity and yield, which can be extrapolated to similar systems like this compound. niscpr.res.in
| Catalyst Type | Catalyst Example | Alcohol Reactant | Key Conditions | Product Example |
| Acid | H₂SO₄, p-TsOH | Methanol | Excess methanol, heat | Dimethyl 3-butenylmalonate |
| Base | Sodium methoxide (B1231860) (NaOMe) | Methanol | Excess methanol, heat | Dimethyl 3-butenylmalonate |
| Acid | Sulfated Zirconia | Benzyl Alcohol | Heat | Dibenzyl 3-butenylmalonate |
| Base | Sodium benzoxide (NaOBn) | Benzyl Alcohol | Excess benzyl alcohol, heat | Dibenzyl 3-butenylmalonate |
Reduction to Corresponding Alcohols or Aldehydes
The ester functionalities of this compound can be reduced to either primary alcohols or aldehydes, depending on the choice of the reducing agent and the reaction conditions.
Reduction to 2-(but-3-en-1-yl)propane-1,3-diol
The complete reduction of both ester groups to primary alcohols results in the formation of a diol. This transformation is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). adichemistry.commasterorganicchemistry.com The reaction is usually carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), and requires an excess of the reducing agent. A subsequent aqueous workup is necessary to protonate the resulting alkoxide intermediates and liberate the diol. The butenyl group is generally not affected by hydride-based reducing agents. adichemistry.com
General Reaction Scheme: this compound --(1. LiAlH₄, Et₂O; 2. H₃O⁺)--> 2-(but-3-en-1-yl)propane-1,3-diol
Partial Reduction to 2-(but-3-en-1-yl)malonaldehyde
The partial reduction of an ester to an aldehyde is a more challenging transformation as aldehydes are more reactive towards reducing agents than esters. To stop the reduction at the aldehyde stage, a less reactive and sterically hindered reducing agent is required, along with carefully controlled reaction conditions, particularly low temperatures. Diisobutylaluminium hydride (DIBAL-H) is a common reagent used for this purpose. masterorganicchemistry.comadichemistry.com The reaction is typically carried out at -78°C. The use of one equivalent of DIBAL-H per ester group is crucial to avoid over-reduction to the alcohol.
General Reaction Scheme: this compound --(1. DIBAL-H, Toluene, -78°C; 2. H₂O)--> 2-(but-3-en-1-yl)malonaldehyde
| Target Product | Reducing Agent | Key Conditions |
| 2-(but-3-en-1-yl)propane-1,3-diol | Lithium aluminum hydride (LiAlH₄) adichemistry.commasterorganicchemistry.com | Anhydrous ether solvent (e.g., THF, Et₂O), followed by aqueous workup. |
| 2-(but-3-en-1-yl)malonaldehyde | Diisobutylaluminium hydride (DIBAL-H) masterorganicchemistry.comadichemistry.com | Low temperature (typically -78°C), controlled stoichiometry. |
Applications in Complex Molecule Synthesis
Precursor in the Synthesis of Carbocyclic Systems
The structure of diethyl 3-butenylmalonate, featuring a terminal alkene positioned to react intramolecularly with the malonate portion or other introduced functionalities, makes it an excellent precursor for the formation of cyclic compounds. The malonate group can act as a nucleophile, while the butenyl chain can participate in various cyclization cascades, including those mediated by transition metals or proceeding through radical intermediates.
The construction of five-membered rings is a frequent challenge in the synthesis of cyclopentanoid natural products. This compound and its derivatives are valuable starting materials for creating these frameworks. One powerful strategy involves palladium-catalyzed difunctionalization reactions. In these processes, a malonate nucleophile can be coupled with an alkene that has a tethered aryl or alkenyl triflate. This reaction generates a five-membered ring, forms two new carbon-carbon bonds, and can create up to three stereocenters with a high degree of diastereoselectivity nih.gov. While this specific example uses a tethered electrophile, the principle demonstrates the utility of malonates in palladium-catalyzed cyclopentane (B165970) formation.
Another general approach that is applicable to butenyl-substituted malonates is intramolecular radical cyclization wikipedia.orgnih.gov. A radical can be generated elsewhere in the molecule, which then adds to the butenyl double bond in a 5-exo-trig cyclization, a favored pathway for forming five-membered rings. Subsequent quenching of the resulting cyclized radical furnishes the cyclopentane ring. The stereochemical outcome of such cyclizations can often be controlled, providing a route to complex, stereodefined cyclopentanoid structures koreascience.kr.
Beyond cyclopentanes, this compound serves as a precursor for a variety of substituted cycloalkanes. The Perkin alicyclic synthesis, a variation of the malonic ester synthesis, utilizes a dihalide to achieve an intramolecular reaction, forming a cycloalkylcarboxylic acid after decarboxylation wikipedia.org. By analogy, if this compound were functionalized with a suitable leaving group at the terminus of the butenyl chain, intramolecular alkylation could lead to the formation of a cyclopentyl or cyclohexyl ring system, depending on the chain length.
Palladium-catalyzed alkene difunctionalization reactions represent a modern and highly effective method for constructing substituted cyclopentanes from malonate nucleophiles nih.gov. These reactions couple the malonate with an alkene and a tethered electrophile, such as an aryl or alkenyl triflate, to afford malonate-substituted cyclopentanes in good yields and with high diastereoselectivity nih.gov. This methodology highlights the capacity of malonate derivatives to participate in sophisticated tandem reactions that build complex carbocyclic frameworks efficiently.
| Cyclization Strategy | Ring Size Formed | Key Features |
| Pd-Catalyzed Difunctionalization | 5-membered | Forms two C-C bonds and up to three stereocenters with high diastereoselectivity. nih.gov |
| Radical Cyclization (5-exo-trig) | 5-membered | Kinetically favored process often used for cyclopentane synthesis. wikipedia.org |
| Perkin Alicyclic Synthesis | Variable | Intramolecular version of the malonic ester synthesis using a dihalide. wikipedia.org |
Building Block for Macrocyclic Compounds
Macrocycles are of significant interest, particularly in drug discovery. Ring-closing metathesis (RCM) is a dominant strategy for the synthesis of these large rings, and malonate esters are frequently used to create the necessary diene precursors. A closely related analogue, diethyl diallylmalonate, is a classic substrate for RCM, where a ruthenium catalyst facilitates the formation of a cyclopentene (B43876) derivative with the extrusion of ethylene (B1197577) pitt.edumdpi.comresearchgate.net.
To apply this strategy for macrocycle synthesis using a butenylmalonate starting material, the alpha-carbon of the malonate would first be alkylated with a second long-chain olefin-terminated alkyl halide. The resulting diene could then undergo an intramolecular RCM reaction. The length and nature of the tether would determine the size of the resulting macrocycle. This approach is highly modular, allowing for the synthesis of diverse macrocyclic libraries. Kinetically controlled RCM can also provide access to specific alkene geometries (E- or Z-isomers) within the macrocyclic ring, which can be crucial for biological activity nih.gov.
Intermediate in Natural Product Total Synthesis
The combination of functionalities in this compound makes it a strategic intermediate in the multi-step total synthesis of natural products. Its role is primarily centered on its utility in constructing the core carbon skeleton and introducing chirality in a controlled manner.
The malonic ester synthesis is a foundational method for forming carbon-carbon bonds. Diethyl malonate, the parent compound, is deprotonated to form a nucleophilic enolate that readily reacts with electrophiles like alkyl halides wikipedia.orgsodium-methoxide.net. The synthesis of this compound itself begins with this principle, where diethyl malonate is alkylated with a 4-carbon alkenyl halide.
Once formed, this compound can be further elaborated. The remaining acidic proton on the alpha-carbon can be removed, and a second alkyl group can be introduced, leading to a quaternary carbon center wikipedia.org. This sequential alkylation allows for the controlled, stepwise construction of complex carbon skeletons. Following the construction of the desired framework, the malonic ester can be hydrolyzed and decarboxylated to reveal a carboxylic acid, or it can be transformed into other functional groups, demonstrating its versatility as a synthetic linchpin.
Introducing chirality is a critical aspect of natural product synthesis. While reactions on this compound itself can be made enantioselective, much research has focused on achieving asymmetry in the alkylation of related malonate substrates. These methods provide a clear blueprint for how enantiopure derivatives of this compound could be synthesized.
One powerful technique is phase-transfer catalysis (PTC) . Using a chiral phase-transfer catalyst, such as a binaphthyl-modified quaternary ammonium (B1175870) salt, it is possible to achieve highly enantioselective alkylation of malonate esters. This method has been used to produce chiral α,α-dialkylmalonates in high chemical yields (up to 99%) and with excellent enantioselectivities (up to 98% ee) acs.orgaskfilo.com.
Organocatalysis offers another robust approach. Chiral bifunctional organocatalysts, such as tertiary amine-thioureas, can catalyze the enantioselective Michael addition of malonates to α,β-unsaturated ketones and other electrophiles nih.govresearchgate.net. These reactions generate adducts with high enantiopurity, which can then be further transformed. Such strategies could be employed to react this compound with chiral electrophiles or to perform a subsequent enantioselective addition to the butenyl group.
| Enantioselective Method | Catalyst Type | Typical Reaction | Achieved Enantioselectivity |
| Phase-Transfer Catalysis (PTC) | Chiral Quaternary Ammonium Salt | α-Alkylation | Up to 98% ee acs.orgaskfilo.com |
| Organocatalysis | Chiral Tertiary Amine-Thiourea | Michael Addition | Up to 95% ee nih.gov |
| Organocatalysis | 1,2-Diphenylethanediamine | Michael Addition | 65 to >99% ee researchgate.net |
Role in Heterocyclic Compound Synthesis
While direct examples of this compound in heterocyclic synthesis are not extensively documented in readily available literature, the reactivity of the terminal alkene and the malonate moiety suggests its potential as a key building block for various heterocyclic scaffolds. The general strategy would involve the functionalization of the double bond, followed by an intramolecular cyclization reaction with the malonate or its derivatives.
For instance, epoxidation of the butenyl group, followed by ring-opening with a nitrogen or sulfur nucleophile and subsequent intramolecular condensation, could lead to the formation of substituted morpholines or thiomorpholines. Another plausible route involves hydroboration-oxidation to introduce a terminal hydroxyl group, which can then be used in intramolecular cyclization reactions to form lactones, key structural motifs in many natural products.
Furthermore, the malonate unit can be readily converted into other functional groups. For example, reduction to a diol and subsequent reactions could pave the way for the synthesis of various oxygen-containing heterocycles. The versatility of the malonate ester allows for its participation in a wide array of classical organic reactions, thereby expanding the scope of accessible heterocyclic structures.
Utilization in Organometallic Transformations
This compound is an excellent substrate for a variety of organometallic transformations, owing to the presence of a reactive terminal alkene. These reactions often proceed with high levels of chemo- and regioselectivity, providing efficient routes to complex carbocyclic and heterocyclic frameworks.
The interaction of this compound with organoiron complexes can lead to a range of valuable synthetic transformations. The double bond of the butenyl group can coordinate to an iron center, activating it towards nucleophilic attack or allowing for its participation in cycloaddition reactions. For example, reaction with an iron carbonyl complex could facilitate an intramolecular Pauson-Khand type reaction if an appropriate alkyne is also present in the molecule, leading to the formation of a cyclopentenone fused to a lactone.
Although specific examples involving this compound are not prevalent in the literature, the well-established reactivity of terminal alkenes with various organoiron reagents provides a strong basis for its potential applications. These reactions are known to be powerful tools for the construction of carbon-carbon bonds and the stereoselective synthesis of complex organic molecules.
Palladium catalysis offers a powerful and versatile platform for the functionalization of this compound. The terminal alkene is amenable to a wide array of palladium-catalyzed transformations, including Heck coupling, Suzuki coupling (after hydroboration), and various intramolecular cyclization reactions.
Intramolecular Heck reactions of derivatives of this compound, where an aryl or vinyl halide is tethered to the malonate ester, can provide access to a variety of carbocyclic and heterocyclic ring systems. The butenyl moiety can act as the intramolecular acceptor of the organopalladium intermediate, leading to the formation of five- or six-membered rings.
A particularly relevant transformation is the palladium-catalyzed intramolecular Tsuji-Trost allylation. By converting the malonate into a nucleophile and introducing a suitable leaving group on the butenyl chain, an intramolecular cyclization can be initiated. This strategy is widely used for the synthesis of five- and six-membered rings. While direct literature examples for this compound are scarce, the palladium-catalyzed cyclization of the closely related dimethyl diallylmalonate is well-documented and serves as a strong precedent for the expected reactivity. This reaction typically proceeds via a (π-allyl)palladium intermediate, which is then attacked by the enolate of the malonate to form a cyclopentane ring.
The general scheme for such a palladium-catalyzed intramolecular cyclization is depicted below:
Table 1: Key Palladium-Catalyzed Reactions Applicable to this compound Derivatives
| Reaction Type | Substrate Requirement | Product Type |
|---|---|---|
| Intramolecular Heck Reaction | Aryl/Vinyl Halide Tethered to Malonate | Carbocycles/Heterocycles |
| Intramolecular Tsuji-Trost Allylation | Nucleophilic Malonate, Allylic Leaving Group | Carbocycles/Heterocycles |
| Wacker-Type Cyclization | Pendant Nucleophile (e.g., -OH) | Heterocycles (e.g., Tetrahydrofurans) |
These palladium-catalyzed transformations highlight the potential of this compound as a versatile building block in the synthesis of complex molecular targets. The ability to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity underscores its importance in modern synthetic organic chemistry.
Mechanistic and Stereochemical Investigations
Mechanistic Pathways of Palladium-Catalyzed Ring-Opening Additions Leading to Butenylmalonate Derivatives
One of the key synthetic routes to butenylmalonate derivatives involves the palladium-catalyzed ring-opening of vinylcyclopropanes (VCPs) with malonate nucleophiles. This transformation is a powerful method for constructing carbon-carbon bonds and creating functionalized cyclopentane (B165970) precursors.
The generally accepted mechanism for this reaction proceeds through a zwitterionic π-allylpalladium(II) intermediate. The catalytic cycle is initiated by the coordination of the Pd(0) catalyst to the vinyl group of the VCP. This is followed by the oxidative addition of the palladium into the strained cyclopropane (B1198618) ring, leading to the formation of the key π-allylpalladium intermediate. This intermediate possesses electrophilic character at the allylic termini. The malonate anion, acting as a soft nucleophile, can then attack one of the allylic carbons. The regioselectivity of this nucleophilic attack is influenced by both steric and electronic factors of the π-allyl ligand and the other ligands on the palladium center. Subsequent reductive elimination regenerates the Pd(0) catalyst and yields the butenylmalonate product.
In a related process, substituted vinylcyclopropanes can undergo a formal [3+2]-cycloaddition with electron-deficient olefins. For instance, a dimethylmalonyl-substituted vinylcyclopropane (B126155) has been shown to react in a near-quantitative yield, although with poor stereochemical control in some cases. nih.gov The reaction is proposed to proceed via a π-allyl-palladium intermediate where the dipole is stabilized sufficiently to allow for conjugate addition of the anion, followed by cyclization. nih.gov
Further research has demonstrated the ring-opening addition of activated vinylcyclopropanes with N-tosylhydrazones in the presence of a palladium(0) catalyst to produce N-tosylhydrazone butenylmalonate compounds. researchgate.net The proposed mechanism for this transformation also involves the formation of a π-allylpalladium intermediate. researchgate.net

Mechanistic Aspects of Olefin Metathesis Involving Unsaturated Malonate Substrates
Olefin metathesis provides a versatile tool for the transformation of unsaturated malonate substrates like diethyl 3-butenylmalonate. The most relevant application in this context is ring-closing metathesis (RCM), often studied using the closely related diethyl diallylmalonate as a model substrate. The reaction facilitates the formation of cyclic compounds through the redistribution of carbon-carbon double bonds.
The widely accepted mechanism for olefin metathesis, first proposed by Chauvin, involves a series of [2+2] cycloadditions and cycloreversions between the olefin and a metal-carbene complex (alkylidene). harvard.eduwikipedia.org The catalytic cycle is initiated by the reaction of the substrate's double bond with the metal alkylidene catalyst to form a four-membered metallacyclobutane intermediate. harvard.eduwikipedia.orgmasterorganicchemistry.com This intermediate can then cleave in a productive manner to release a new olefin and a new metal alkylidene. This new metal carbene then reacts intramolecularly with the other double bond of the malonate substrate, again forming a metallacyclobutane. The final step is the elimination of the cyclic product and regeneration of the initial metal alkylidene catalyst, which can then enter another catalytic cycle.
Kinetic studies on the RCM of diethyl diallylmalonate using a ruthenium-methylidene catalyst have shed light on two possible mechanistic pathways: a "dissociative" and an "associative" mechanism. harvard.edu
Dissociative Mechanism: This pathway involves the dissociation of a ligand (e.g., a phosphine) from the metal center before the olefin coordinates. This forms a 16-electron olefin complex which then undergoes metathesis. harvard.edu
Associative Mechanism: In this pathway, an 18-electron olefin complex is formed first, which then undergoes metathesis. harvard.edu
Experimental evidence, such as the significant decrease in reaction rate upon the addition of excess phosphine (B1218219) ligand, strongly supports the dissociative mechanism as the dominant pathway (>95%). harvard.edu
| Mechanistic Pathway | Description | Key Intermediate | Supporting Evidence |
|---|---|---|---|
| Dissociative | A phosphine ligand dissociates from the metal center prior to olefin coordination. | 16-electron olefin complex | Reaction rate decreases significantly with added phosphine. harvard.edu |
| Associative | An 18-electron olefin complex is formed directly. | 18-electron olefin complex | Less supported by kinetic data for diethyl diallylmalonate RCM. harvard.edu |
Control of Stereoselectivity in Transformations of this compound
The control of stereochemistry is a paramount challenge and a significant area of research in the synthesis of complex molecules from precursors like this compound. In palladium-catalyzed allylic alkylations, also known as the Tsuji-Trost reaction, the stereochemical outcome can be effectively controlled. pku.edu.cnwikipedia.org
The enantioselectivity of these reactions is primarily controlled by the use of chiral ligands on the palladium catalyst. A vast array of chiral ligands has been developed and their efficacy is often tested using benchmark reactions such as the alkylation of rac-1,3-diphenylallyl acetate (B1210297) with malonate derivatives. acs.org The choice of ligand can have a profound impact on the enantiomeric excess of the product.
The nature of the nucleophile also plays a role in stereoselectivity. "Soft" nucleophiles, such as malonate anions (with conjugate acid pKa < 25), typically attack the π-allyl complex in an "outer-sphere" fashion, leading to the aforementioned double inversion and net retention of stereochemistry. pku.edu.cnwikipedia.org In contrast, "hard" nucleophiles (conjugate acid pKa > 25) can sometimes coordinate to the metal center, leading to a different stereochemical outcome.
| Factor Influencing Stereoselectivity | Mechanism of Control | Outcome |
|---|---|---|
| Chiral Ligands | Create a chiral environment around the metal center, directing the nucleophilic attack to one face of the π-allyl intermediate. | High enantioselectivity (enantiomeric excess). |
| Nature of Nucleophile (Soft vs. Hard) | "Soft" nucleophiles like malonates attack from the face opposite the palladium, leading to inversion at that step. | Overall retention of stereochemistry via a double inversion mechanism. wikipedia.orgnih.gov |
| Reaction Conditions | Solvent, temperature, and additives can influence the equilibrium between different palladium intermediates and the rate of nucleophilic attack. | Can affect both diastereoselectivity and enantioselectivity. |
Reaction Kinetics and Thermodynamic Studies
Kinetic investigations into the reactions of unsaturated malonates provide valuable insights into the reaction mechanisms and allow for the optimization of reaction conditions. As previously mentioned, kinetic studies of the RCM of diethyl diallylmalonate have been instrumental in establishing the dominance of the dissociative pathway in olefin metathesis with Grubbs-type catalysts. harvard.edu
Further studies have explored the reversible inhibition and activation of these RCM reactions. For instance, the addition of N-donor ligands like 1-methylimidazole (B24206) can completely inhibit the metathesis activity of Grubbs' catalyst. This inhibition can be reversed by the addition of an acid, such as phosphoric acid, which protonates the N-donor ligand, allowing the catalytic cycle to proceed. nih.gov Such studies are crucial for developing "switchable" catalysts and for gaining finer control over polymerization and ring-closing reactions.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations on Reactivity and Selectivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a fundamental tool for predicting the reactivity and selectivity of organic molecules. In the context of diethyl 3-butenylmalonate, DFT calculations can provide a quantitative understanding of its chemical behavior.
DFT studies typically focus on calculating various molecular properties and reactivity indices. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These descriptors provide a general overview of the molecule's reactivity. For instance, the electrophilicity index allows for a quantitative classification of molecules as strong or marginal electrophiles.
Local reactivity descriptors, often condensed to atomic centers using techniques like the Fukui function analysis, can predict the most reactive sites within the this compound molecule. This is particularly useful for understanding the selectivity of reactions, such as alkylation at the α-carbon versus reactions involving the butenyl group. For example, calculations can pinpoint whether the nucleophilic attack is more likely to occur at the central carbon of the malonate moiety or at the double bond of the butenyl chain under specific reaction conditions.
Note: The values in this table are illustrative and intended to represent typical outputs of DFT calculations for educational purposes.
Molecular Dynamics Simulations for Conformational Analysis
While DFT provides insights into the electronic structure of a molecule, it typically considers the molecule in a static, energy-minimized state. However, molecules like this compound are flexible and can adopt numerous conformations in solution. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time.
MD simulations can provide a detailed picture of the conformational landscape of this compound. By simulating the molecule's motion over a period of time (typically nanoseconds to microseconds), researchers can identify the most stable conformers and the energy barriers between them. This is achieved by solving Newton's equations of motion for a system of interacting atoms, where the forces between atoms are described by a molecular mechanics force field.
For this compound, key conformational variables would include the dihedral angles around the C-C bonds of the butenyl chain and the C-O bonds of the ester groups. The simulations can reveal how these parts of the molecule move relative to each other and which spatial arrangements are most populated at a given temperature. This information is crucial for understanding how the molecule's shape influences its reactivity and its interactions with other molecules, such as enzymes or catalysts.
The results of MD simulations are often visualized as Ramachandran-like plots for key dihedral angles or as potential energy surfaces, which map the energy of the molecule as a function of its geometry. These analyses can highlight the most probable shapes the molecule will adopt, which in turn can be correlated with its chemical behavior.
Hypothetical Conformational Analysis of this compound from MD Simulations
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Anti | 180° | 0.0 | 65 |
| Gauche (+) | 60° | 1.2 | 17 |
| Gauche (-) | -60° | 1.2 | 17 |
Note: This table presents hypothetical data to illustrate the type of information obtained from MD simulations. The specific values are not based on actual simulation results for this molecule.
Prediction of Reaction Intermediates and Transition States
A significant application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify and characterize the structures of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and is a critical determinant of the reaction rate.
For reactions involving this compound, such as its synthesis via allylic alkylation of diethyl malonate or its subsequent functionalization, computational methods can be used to model the entire reaction pathway. Using techniques based on quantum mechanics, often DFT, researchers can calculate the geometries and energies of the transition states for different possible mechanisms.
For example, in the allylic alkylation reaction to form this compound, computational studies could compare the energy barriers for different catalytic cycles or for the formation of different stereoisomers. This allows for predictions of reaction outcomes and can guide the design of more efficient or selective synthetic routes. The calculated activation energy (the energy difference between the reactants and the transition state) can be used to estimate reaction rates, providing a direct link between theoretical calculations and experimental kinetics.
These computational studies can also reveal the structure of fleeting intermediates that are difficult to detect experimentally. By understanding the electronic and steric properties of these transient species, a more complete picture of the reaction mechanism can be constructed.
Hypothetical Calculated Activation Energies for a Reaction of this compound
| Reaction Pathway | Transition State Geometry | Activation Energy (kcal/mol) | Predicted Rate |
|---|---|---|---|
| Path A: Concerted | Compact, cyclic-like | 25 | Moderate |
| Path B: Stepwise (Intermediate 1) | Open-chain radical | 35 | Slow |
Note: The data in this table are for illustrative purposes to show how computational chemistry can be used to compare different reaction pathways. The values are hypothetical.
Advanced Methodologies and Future Research Directions
Development of Novel Catalytic Systems for Diethyl 3-Butenylmalonate Transformations
The terminal butenyl group in this compound is an ideal handle for a variety of catalytic transformations. Future research is likely to focus on developing novel catalytic systems that can selectively act on this moiety to introduce new functionality and complexity.
Olefin Metathesis: Ring-closing metathesis (RCM) stands out as a powerful strategy for synthesizing cyclic compounds. wikipedia.org While this compound itself is not a direct substrate for intramolecular RCM, its dialkylated derivative, diethyl diallylmalonate, can undergo RCM to form diethyl cyclopent-3-ene-1,1-dicarboxylate. rsc.org Future work could explore tandem reactions where this compound is first alkylated with a second alkenyl halide, followed by an in-situ RCM reaction catalyzed by modern ruthenium-based catalysts like Grubbs' catalysts. organic-chemistry.org This would provide a streamlined route to functionalized cyclopentene (B43876) rings.
Hydroformylation: The industrial hydroformylation process, or oxo synthesis, offers a direct method to convert the terminal alkene into a linear or branched aldehyde by adding a formyl group and a hydrogen atom across the double bond. wikipedia.org Applying this rhodium or cobalt-catalyzed reaction to this compound would yield a malonic ester appended with a five-carbon chain terminating in an aldehyde. This new functional group could then participate in subsequent reactions such as reductive amination, oxidation to a carboxylic acid, or intramolecular aldol (B89426) condensations, thereby significantly expanding the synthetic utility of the parent molecule.
Asymmetric Catalysis: The development of catalytic systems for the enantioselective functionalization of the butenyl group is a significant area for future research. Asymmetric hydrogenation using chiral transition metal catalysts (e.g., based on rhodium or iridium) could convert the alkene into a chiral saturated alkyl chain. Similarly, asymmetric epoxidation or dihydroxylation reactions would introduce stereocenters, leading to valuable chiral building blocks for the synthesis of pharmaceuticals and other bioactive molecules. nih.govacs.org
Table 1: Potential Catalytic Transformations of the Butenyl Group
| Transformation | Catalyst Type | Potential Product | Key Advantages |
| Ring-Closing Metathesis (on diallyl derivative) | Ruthenium-based (e.g., Grubbs' Catalyst) | Cyclopentene derivative | Efficient formation of 5-membered rings. |
| Hydroformylation | Rhodium or Cobalt complexes | Aldehyde-functionalized malonate | Introduces a versatile aldehyde handle. |
| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes | Chiral saturated malonate ester | Creates a stereocenter with high enantioselectivity. |
| Asymmetric Dihydroxylation | Osmium-based with chiral ligands | Diol-functionalized malonate | Introduces two adjacent stereocenters. |
Integration into Flow Chemistry and Continuous Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. libretexts.org The synthesis and transformation of this compound are well-suited for adaptation to these platforms.
The initial synthesis of this compound, typically achieved via the SN2 alkylation of diethyl malonate with a 4-halobut-1-ene, can be readily translated into a flow process. libretexts.orglibretexts.org Pumping solutions of the diethyl malonate enolate and the alkyl halide through a heated microreactor or packed-bed reactor could allow for precise control over reaction time and temperature, potentially minimizing the formation of dialkylated byproducts that can occur in batch reactions. wikipedia.org
Furthermore, subsequent catalytic transformations, such as the hydroformylation or metathesis reactions discussed previously, could be "telescoped" in a continuous flow setup. This involves linking multiple reactor units in sequence without isolating the intermediate products. Such an integrated system would enable the conversion of simple starting materials into complex functionalized molecules in a single, automated process, increasing efficiency and reducing waste.
Table 2: Comparison of Batch vs. Potential Flow Synthesis for this compound Alkylation
| Parameter | Traditional Batch Synthesis | Potential Flow Synthesis |
| Reaction Control | Moderate; potential for temperature gradients. | High; precise control of temperature and residence time. |
| Safety | Handling of large volumes of reagents and solvents. | Smaller reaction volumes at any given time, improved heat dissipation. |
| Scalability | Requires larger vessels; direct scaling can be problematic. | "Scaling out" by running multiple reactors in parallel or for longer durations. |
| Byproduct Formation | Risk of dialkylation and other side reactions. | Potentially reduced byproducts due to superior mixing and control. |
Chemoenzymatic Approaches for Selective Functionalization
Chemoenzymatic synthesis combines the selectivity of biological catalysts with the practicality of traditional organic chemistry. For this compound, enzymes, particularly lipases, could be employed for the selective functionalization of the ester groups. nih.gov
Lipases are known to catalyze the hydrolysis of esters under mild conditions. nih.gov The selective mono-hydrolysis of this compound would yield the corresponding monoacid, a valuable synthetic intermediate. This transformation is often difficult to achieve with high selectivity using traditional chemical methods, which can lead to mixtures of the starting material, monoacid, and diacid. nih.gov Immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), are particularly attractive as they can be easily recovered and reused, aligning with the principles of green chemistry. researchgate.net
While this compound itself is not prochiral at the central carbon, derivatives of it could be. For example, if a substituent were introduced at the alpha-position, the two ester groups would become diastereotopic. In such cases, a lipase could potentially catalyze the enantioselective hydrolysis of one ester group over the other, a process known as desymmetrization, to generate chiral malonic monoesters. researchgate.net This strategy represents a powerful future direction for accessing enantiomerically enriched compounds from malonate precursors.
Table 3: Potential Lipases for Chemoenzymatic Hydrolysis of Malonate Esters
| Enzyme | Source Organism | Common Application |
| Lipase B (CALB, Novozym 435) | Candida antarctica | Highly versatile for hydrolysis and esterification. researchgate.net |
| Lipase A | Candida antarctica | Different selectivity profile compared to CALB. |
| Pancreatic Lipase | Porcine Pancreas | Broad substrate specificity. |
| Lipase | Aspergillus niger | Effective for hydrolysis of various esters. |
Exploration of New Synthetic Utilities and Retrosynthetic Strategies
The bifunctional nature of this compound makes it a valuable building block for a variety of complex targets. Its synthetic utility can be expanded by devising new ways to leverage both the malonate and alkene functionalities in tandem.
New Synthetic Utilities: One promising avenue is the development of intramolecular cyclization cascades. For instance, a hydroformylation of the alkene (as described in 7.1) would generate an aldehyde. This intermediate could then undergo an intramolecular Knoevenagel condensation with the active methylene (B1212753) group of the malonate, leading to the formation of a functionalized cyclohexene (B86901) ring system. Another strategy involves leveraging the alkene for radical cyclizations or Paal-Knorr type reactions after suitable functionalization, providing access to diverse heterocyclic scaffolds. acs.orgsnnu.edu.cn
Retrosynthetic Strategies: From a retrosynthetic perspective, this compound is a key synthon. The most straightforward disconnection breaks the bond between the alpha-carbon and the butenyl group, leading back to the diethyl malonate enolate and a C4 electrophile like 4-bromo-1-butene (B139220). openochem.orgyoutube.com This is the basis of the malonic ester synthesis. masterorganicchemistry.com
A more advanced retrosynthetic view considers the entire molecule as a precursor to substituted acetic acids. Following a synthetic sequence, the ester groups can be hydrolyzed and the resulting β-dicarboxylic acid can be decarboxylated to yield 5-hexenoic acid. libretexts.org Therefore, this compound can be viewed retrosynthetically as a masked -CH(CH₂CH₂CH=CH₂)COOH synthon, providing a strategic alternative for the synthesis of complex carboxylic acids.
Q & A
Q. What are the common synthetic routes for diethyl 3-butenylmalonate, and what reaction conditions are typically employed?
this compound is synthesized via alkylation of diethyl malonate using 3-butenyl halides or tosylates. Key steps include:
- Generating the enolate ion of diethyl malonate using a strong base (e.g., NaH or LDA) in anhydrous THF or DMF .
- Reacting the enolate with 3-butenyl electrophiles under controlled temperatures (0–25°C) to minimize side reactions.
- Purification via fractional distillation or column chromatography to isolate the product .
Q. What spectroscopic techniques confirm the structural identity of this compound?
- ¹H NMR : Look for characteristic signals: ester methylene protons (δ 4.1–4.3 ppm), butenyl protons (δ 5.6–5.8 ppm, vinyl CH₂), and malonate central CH (δ 3.3–3.5 ppm) .
- IR Spectroscopy : Ester C=O stretches (~1740 cm⁻¹) and C=C stretches (~1640 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₁H₁₈O₄ (calculated 214.12 g/mol) .
Q. What are the solubility properties of this compound in common solvents?
The compound is lipophilic , with high solubility in polar aprotic solvents (e.g., DMF, DMSO) and moderate solubility in diethyl ether or ethyl acetate. Solubility in water is negligible (<0.1 mg/mL), requiring surfactants for aqueous-phase reactions .
Q. How should this compound be stored to ensure stability?
- Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or oxidation.
- Avoid exposure to moisture, strong acids/bases, and high temperatures (>40°C) .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve yield in this compound synthesis?
- Base Selection : Use LDA over NaH for enhanced enolate stability in THF, reducing side products like dialkylation .
- Temperature Control : Maintain −10°C during alkylation to suppress β-hydride elimination.
- Solvent Effects : Anhydrous DMF increases electrophile reactivity but may require post-reaction aqueous workup .
Q. What strategies resolve discrepancies in reported reaction yields for this compound?
- Method Validation : Replicate reactions using standardized conditions (e.g., equimolar base, stoichiometric electrophile) to identify variables affecting reproducibility .
- Analytical Cross-Check : Use HPLC or GC-MS to quantify impurities (e.g., unreacted diethyl malonate) that may skew yield calculations .
Q. How do steric and electronic factors influence nucleophilic additions to this compound?
- Steric Effects : The butenyl group increases steric hindrance at the α-carbon, favoring 1,2-addition over 1,4-addition in Michael reactions.
- Electronic Effects : Electron-withdrawing ester groups activate the malonate for nucleophilic attack but may deactivate the butenyl moiety for electrophilic additions .
Q. Can computational modeling predict this compound’s reactivity in asymmetric catalysis?
Yes. Density Functional Theory (DFT) simulations model:
- Enolate formation energetics to predict base efficiency.
- Transition-state geometries for stereoselective alkylation, aiding chiral catalyst design (e.g., cinchona alkaloids) .
Q. What purification techniques are most effective for isolating this compound?
- Fractional Distillation : Effective for large-scale separation (bp ~250°C at reduced pressure).
- Flash Chromatography : Use silica gel with hexane/ethyl acetate (4:1) for lab-scale purification, monitoring by TLC (Rf ~0.5) .
Q. How does the electronic environment of this compound affect its role in multicomponent reactions?
The electron-deficient malonate core facilitates Knoevenagel condensations with aldehydes, forming α,β-unsaturated derivatives. The butenyl group can undergo subsequent Diels-Alder reactions, enabling complex heterocycle synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
